N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core fused with a cyclopropane-substituted acetamide group. Its structure includes a bicyclic system (thiazole and pyrimidine rings) and a 7-methyl substituent, which differentiates it from analogs with bulkier or electron-withdrawing groups. The compound’s synthesis likely involves cyclocondensation reactions, similar to methods described for structurally related thiadiazolo[3,2-a]pyrimidines . Spectroscopic techniques such as NMR and IR are critical for confirming its identity, as demonstrated in studies of analogous compounds .
Properties
IUPAC Name |
N-cyclopropyl-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-7-4-11(17)15-9(6-18-12(15)13-7)5-10(16)14-8-2-3-8/h4,8-9H,2-3,5-6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYAAGLZIQCCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
where denote the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecular formula.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazole and pyrimidine derivatives. The compound exhibits notable activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4.69 - 22.9 µM |
| Escherichia coli | 8.33 - 23.15 µM |
| Bacillus subtilis | 5.64 - 77.38 µM |
These findings suggest that N-cyclopropyl derivatives can be effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has indicated that compounds containing thiazole moieties often demonstrate anticancer properties. For instance:
- Cell Lines Tested : Jurkat (human T-cell leukemia) and A-431 (human epidermoid carcinoma).
- IC50 Values : The compound showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating significant cytotoxicity .
The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiazole ring enhance anticancer activity. For example, the presence of hydrophobic groups was found to facilitate stronger interactions with target proteins involved in cancer cell proliferation .
The proposed mechanisms through which N-cyclopropyl derivatives exert their biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for bacterial cell wall synthesis or cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA replication processes in rapidly dividing cells .
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers synthesized various thiazole derivatives and assessed their antibacterial activity using the disc diffusion method.
- Results indicated that modifications to the cyclopropyl group significantly influenced antimicrobial potency.
-
Anticancer Screening :
- A series of N-cyclopropyl derivatives were tested against multiple cancer cell lines.
- Compounds with specific substituents on the thiazole ring demonstrated enhanced selectivity towards cancer cells compared to normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of thiazolo[3,2-a]pyrimidinone derivatives are highly dependent on substituents at the 7-position of the bicyclic core and the acetamide side chain. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Chlorine or aromatic substituents (e.g., 4-chlorobenzyl) enhance electronic interactions but may reduce solubility due to increased hydrophobicity .
Impact of Acetamide Modifications :
- The cyclopropyl group in the target compound offers metabolic stability over phenyl or benzyl groups, which are prone to oxidative degradation .
- Bulkier groups like cyclohexenylethyl (as in ) improve lipophilicity but may hinder absorption in aqueous environments.
Synthetic Considerations: Analog synthesis often follows established routes for thiazolo[3,2-a]pyrimidinones, such as coupling ethyl carboxylate intermediates with amines . Structural variations require tailored purification strategies due to differences in polarity and crystallinity .
Spectroscopic Confirmation: NMR and IR data for the target compound align with analogs, confirming the integrity of the thiazolopyrimidinone core and substituent regiochemistry .
Functional and Pharmacological Implications
- Metabolic Stability : The cyclopropyl group in the target compound reduces susceptibility to cytochrome P450-mediated oxidation, a common issue with phenyl-containing analogs .
- Solubility-Bioavailability Trade-off : While the 7-methyl group improves aqueous solubility, isopropyl or chloro-substituted analogs may exhibit better tissue penetration at the expense of solubility .
- Target Selectivity : Substituent bulk and electronics influence selectivity for enzymes like kinases or phosphodiesterases, as seen in related thiazolopyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
